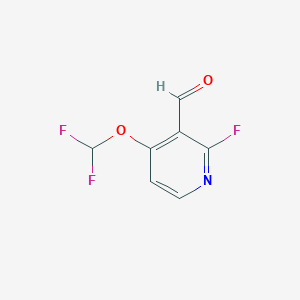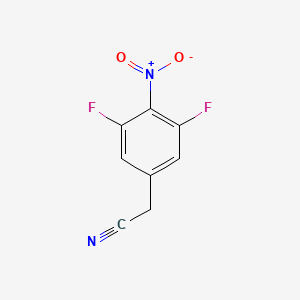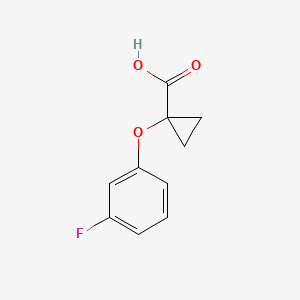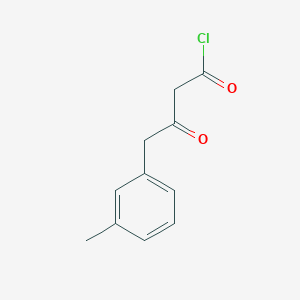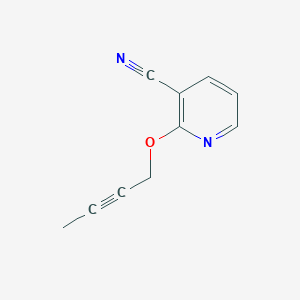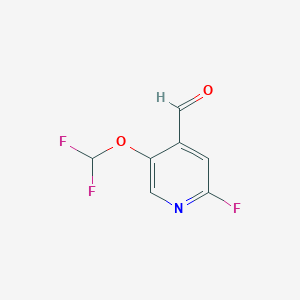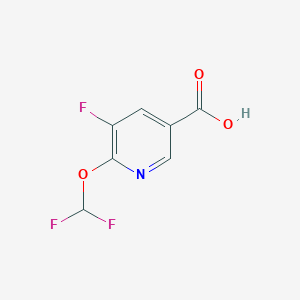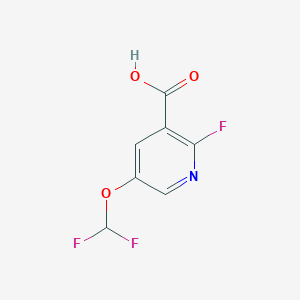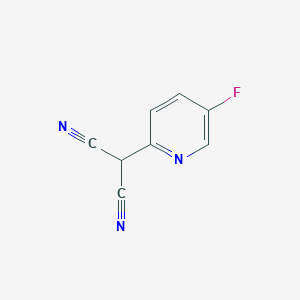
2-(5-Fluoropyridin-2-yl)malononitrile
Vue d'ensemble
Description
2-(5-Fluoropyridin-2-yl)malononitrile is a chemical compound with the molecular formula C8H4FN3 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-(5-Fluoropyridin-2-yl)malononitrile consists of a pyridine ring attached to a malononitrile group . The molecular weight of the compound is 161.14 g/mol.
Applications De Recherche Scientifique
Fluorescent Probes and Biological Imaging
2-(5-Fluoropyridin-2-yl)malononitrile demonstrates potential in developing fluorescent probes. For instance, a ratiometric fluorescent probe based on malononitrile has been developed for detecting malononitrile in organic and aqueous phases, which is significant for biological imaging (Gong et al., 2021). Additionally, malononitrile has been utilized in latent turn-on fluorescent probes for detecting toxic malononitrile in water and its practical applications in environmental and biological samples (Jung et al., 2020).
Synthesis of Novel Compounds
2-(5-Fluoropyridin-2-yl)malononitrile is involved in the synthesis of various novel compounds. For instance, it plays a role in the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, which has potential applications in non-linear optical properties and molecular docking analyses (Jayarajan et al., 2019). Another study discusses the synthesis of 2-amino-5-fluoropyridines and related compounds, highlighting their potential in various chemical applications (Hand & Baker, 1989).
Pharmaceutical and Medical Research
In pharmaceutical research, 2-(5-Fluoropyridin-2-yl)malononitrile derivatives are investigated for their potential in drug development. A notable application is in the synthesis of NVP-2, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), showing potential antitumor activity (Saidahmatov et al., 2021). Additionally, malononitrile derivatives have been evaluated for their antimicrobial activity against various bacteria, suggesting their potential in antibacterial drug development (Bogdanowicz et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-fluoropyridin-2-yl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDITLUCPDUPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridin-2-yl)malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



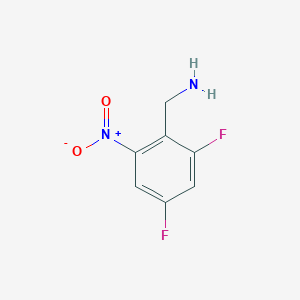
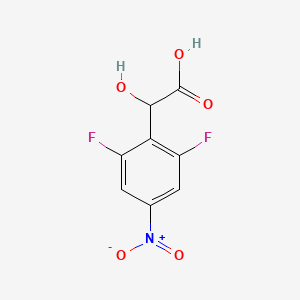
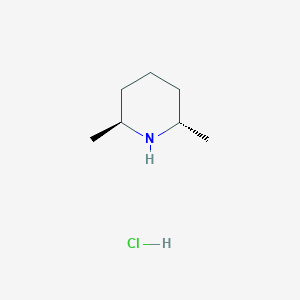
![6-(4-Bromobutoxy)benzo[d]thiazole](/img/structure/B1412950.png)
